SI-109

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

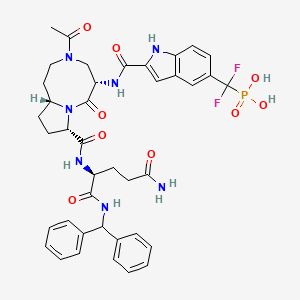

IUPAC Name |

[[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44F2N7O9P/c1-23(50)48-19-18-28-13-16-33(38(54)45-30(15-17-34(43)51)36(52)47-35(24-8-4-2-5-9-24)25-10-6-3-7-11-25)49(28)39(55)32(22-48)46-37(53)31-21-26-20-27(12-14-29(26)44-31)40(41,42)59(56,57)58/h2-12,14,20-21,28,30,32-33,35,44H,13,15-19,22H2,1H3,(H2,43,51)(H,45,54)(H,46,53)(H,47,52)(H2,56,57,58)/t28-,30+,32+,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICZHLVBCLHSV-VUCLUUCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H]2CC[C@H](N2C(=O)[C@H](C1)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44F2N7O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SI-109: A Technical Guide to its Mechanism of Action as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. Its persistent activation is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. SI-109 has been identified as a potent small-molecule inhibitor that directly targets the STAT3 protein. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its binding characteristics, its impact on STAT3 signaling, and detailed protocols for key experimental assays used in its evaluation.

Core Mechanism of Action: Targeting the STAT3 SH2 Domain

This compound functions as a direct inhibitor of STAT3 by binding to its Src Homology 2 (SH2) domain. The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of two STAT3 monomers through a reciprocal binding interaction with a phosphorylated tyrosine residue (Tyr705) on the opposing monomer. This dimerization is an absolute prerequisite for the nuclear translocation of STAT3, its binding to DNA, and the subsequent transcription of target genes.

By occupying the SH2 domain, this compound competitively prevents the binding of phosphorylated STAT3, thereby inhibiting the formation of functional STAT3 dimers. This disruption of dimerization effectively halts the entire downstream signaling cascade, leading to a suppression of STAT3-dependent gene expression.

A co-crystal structure of this compound complexed with the STAT3 SH2 domain has provided a detailed understanding of this interaction at the molecular level, revealing the key residues involved in the binding. It is noteworthy that while this compound demonstrates high affinity for the STAT3 SH2 domain, it also exhibits some binding to the highly homologous SH2 domains of other STAT family members, such as STAT1 and STAT4, albeit with lower affinity.

Interestingly, this compound has also been utilized as the STAT3-binding ligand in the development of a Proteolysis Targeting Chimera (PROTAC) called SD-36. SD-36 links this compound to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, leading to the targeted degradation of the STAT3 protein. This approach has demonstrated significantly greater potency in suppressing STAT3 activity compared to this compound alone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity of this compound.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Ki) | 9 nM | Not Specified | [1][2][3] |

| Dissociation Constant (Kd) | ~50 nM | Biolayer Interferometry | [4] |

| IC50 (STAT3 Transcriptional Activity) | 3 µM | STAT3-Luciferase Reporter Assay | [1][2][5] |

| IC50 (Cell Growth Inhibition - MOLM-16) | 3 µM | Not Specified | [1][2] |

Table 1: In Vitro Activity of this compound

| STAT Protein | Binding Affinity (Kd) | Selectivity vs. STAT3 |

| STAT1 | ~1-2 µM | ~20-40 fold |

| STAT4 | ~1-2 µM | ~20-40 fold |

| STAT2 | ~5 µM | ~100 fold |

| STAT5A | ~5 µM | ~100 fold |

| STAT5B | >10 µM | >200 fold |

| STAT6 | >10 µM | >200 fold |

Table 2: Binding Selectivity of this compound for STAT Family Members[4]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

STAT3 Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the ability of this compound to inhibit STAT3-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter vector (containing STAT3 binding elements upstream of a luciferase gene)

-

Renilla luciferase control vector (for normalization of transfection efficiency)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and serum

-

96-well white, clear-bottom cell culture plates

-

STAT3-activating cytokine (e.g., Interleukin-6, IL-6)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the STAT3-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for reporter gene expression.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of a STAT3 activator (e.g., IL-6) for a specified time (e.g., 6 hours). Include an unstimulated control.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of STAT3 transcriptional activity for each concentration of this compound relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines with constitutively active STAT3.

Materials:

-

Cancer cell line with high pSTAT3 levels (e.g., MOLM-16)

-

Cell culture medium and serum

-

96-well opaque-walled cell culture plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well opaque-walled plate at a density appropriate for the duration of the assay.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

STAT3-SH2 Domain Binding Assay (Biolayer Interferometry - BLI)

This biophysical assay directly measures the binding affinity of this compound to the STAT3 protein.

Materials:

-

Biolayer interferometry instrument (e.g., Octet)

-

Streptavidin (SA) biosensors

-

Biotinylated recombinant STAT3 protein

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black microplate

Protocol:

-

Sensor Hydration: Hydrate the streptavidin biosensors in the assay buffer.

-

Protein Loading: Immobilize the biotinylated STAT3 protein onto the surface of the streptavidin biosensors.

-

Baseline: Establish a stable baseline for the loaded sensors in the assay buffer.

-

Association: Move the sensors to wells containing various concentrations of this compound in assay buffer and record the association phase in real-time.

-

Dissociation: Transfer the sensors back to wells containing only the assay buffer and record the dissociation phase.

-

Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Conclusion

This compound is a potent and selective small-molecule inhibitor of STAT3 that functions by directly binding to the SH2 domain, thereby preventing the crucial dimerization step required for its activation. This mechanism of action has been well-characterized through a variety of in vitro assays that have quantified its binding affinity, inhibitory potency, and cellular effects. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of this compound and other novel STAT3 inhibitors, facilitating continued research and development in this important area of cancer therapeutics.

References

In-Depth Technical Guide: Discovery and Synthesis of the STAT3 Inhibitor SI-109

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the compound SI-109, a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This compound serves as a critical chemical probe for studying STAT3 signaling and as a foundational component for the development of novel therapeutics, including proteolysis targeting chimeras (PROTACs).

Introduction to this compound

This compound was developed through a structure-based drug design campaign aimed at identifying high-affinity ligands for the Src Homology 2 (SH2) domain of STAT3. The SH2 domain is crucial for the dimerization and subsequent activation of STAT3, a transcription factor that is constitutively activated in a wide range of human cancers and inflammatory diseases. By binding to the SH2 domain, this compound effectively inhibits the transcriptional activity of STAT3. Notably, this compound was utilized as the STAT3-binding ligand in the design of the potent PROTAC STAT3 degrader, SD-36[1][2][3][4].

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound to STAT3

| Parameter | Value | Assay Method | Reference |

| Ki | 9 nM | Competitive Binding Assay | [1][2] |

| Kd | ~50 nM | Bio-Layer Interferometry | [2] |

Table 2: Selectivity of this compound for STAT Family Proteins

| Protein | Kd | Selectivity (fold vs. STAT3) | Assay Method | Reference |

| STAT3 | ~50 nM | - | Bio-Layer Interferometry | [2] |

| STAT1 | ~1-2 µM | ~20-40x | Bio-Layer Interferometry | [2] |

| STAT4 | ~1-2 µM | ~20-40x | Bio-Layer Interferometry | [2] |

| STAT2 | ~5 µM | ~100x | Bio-Layer Interferometry | [2] |

| STAT5A | ~5 µM | ~100x | Bio-Layer Interferometry | [2] |

| STAT5B | >10 µM | >200x | Bio-Layer Interferometry | [2] |

| STAT6 | >10 µM | >200x | Bio-Layer Interferometry | [2] |

Table 3: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Method | Reference |

| IC50 (STAT3 Transcriptional Activity) | HEK293 | ~3 µM | STAT3-Luciferase Reporter Assay | [1][2] |

| IC50 (Cell Growth Inhibition) | MOLM-16 | ~3 µM | Cell Viability Assay | [2] |

Signaling Pathway and Mechanism of Action

This compound inhibits the JAK/STAT signaling pathway by directly targeting the SH2 domain of STAT3. This prevents the dimerization of phosphorylated STAT3 monomers, a critical step for their nuclear translocation and subsequent activation of target gene transcription. The diagram below illustrates this mechanism.

References

- 1. lumen.luc.edu [lumen.luc.edu]

- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

SION-109: A Novel ICL4-Directed Corrector for Enhanced CFTR Protein Stabilization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SION-109, an investigational small molecule developed by Sionna Therapeutics, focusing on its core mechanism of action in stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cystic fibrosis (CF) therapeutics.

Introduction to SION-109 and its Therapeutic Rationale

Cystic fibrosis is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes. The most common mutation, F508del, results in the misfolding and premature degradation of the CFTR protein, leading to a loss of function.

SION-109 is a novel, orally bioavailable small molecule designed as a CFTR corrector. It specifically targets the intracellular loop 4 (ICL4) of the CFTR protein.[1][2][3] The therapeutic rationale for SION-109 is based on a synergistic approach to CFTR modulation, intended to be used in combination with stabilizers of the nucleotide-binding domain 1 (NBD1). The F508del mutation, located in NBD1, leads to significant instability of this domain.[1][4] SION-109 is designed to stabilize the interface between ICL4 and NBD1, a critical interaction for the proper folding and assembly of the full-length CFTR protein.[1][5]

Mechanism of Action: Targeting the ICL4-NBD1 Interface

SION-109's primary mechanism of action is to act as a molecular "glue" at the interface of ICL4 and NBD1. This interaction is crucial for the correct domain-domain assembly of the CFTR protein. By stabilizing this interface, SION-109 is hypothesized to rescue the misfolded F508del-CFTR protein from endoplasmic reticulum-associated degradation (ERAD) and facilitate its trafficking to the cell membrane.

The following diagram illustrates the proposed signaling pathway for SION-109 in conjunction with an NBD1 stabilizer.

Preclinical Data on SION-109 in Combination Therapies

Preclinical studies have demonstrated that the combination of an NBD1 stabilizer with a complementary corrector like SION-109 leads to a significant rescue of F508del-CFTR.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of Sionna Therapeutics' NBD1 stabilizers, which are intended for use with SION-109. Specific quantitative data for SION-109 as a single agent are not publicly available at this time.

Table 1: NBD1 Stabilizer Efficacy

| Compound | Target | Effect | Quantitative Measure | Reference |

|---|---|---|---|---|

| SION-719 | NBD1 of CFTR | Increased thermal stability of isolated ΔF508-NBD1 | 16°C increase | [6] |

| SION-451 | NBD1 of CFTR | Increased thermal stability of isolated ΔF508-NBD1 | 16°C increase |[6] |

Table 2: Combination Therapy Efficacy in Preclinical Models

| Combination | Model System | Endpoint | Result | Reference |

|---|---|---|---|---|

| NBD1 Stabilizer (SION-719 or SION-451) + SION-109 | CF-patient derived cells | F508del-CFTR Maturation | Correction to wild-type levels | [7] |

| NBD1 Stabilizer (SION-719 or SION-451) + SION-109 | Cystic Fibrosis Human Bronchial Epithelial (CFHBE) assays | F508del-CFTR Function | Correction to wild-type levels |[7] |

Experimental Protocols

Detailed, proprietary experimental protocols for SION-109 are not publicly available. However, based on the nature of the reported data, the following are descriptions of the likely methodologies employed.

CFTR Maturation Assays (Western Blotting)

Objective: To assess the extent of F508del-CFTR processing from the core-glycosylated form (Band B) in the ER to the complex-glycosylated form (Band C) in the Golgi, indicative of successful trafficking.

General Protocol:

-

Cell Culture and Treatment: Human bronchial epithelial cells from CF patients homozygous for the F508del mutation (CFHBE) are cultured to confluence. Cells are then treated with vehicle control, SION-109 alone, an NBD1 stabilizer alone, or a combination of both for a specified period (e.g., 24-48 hours).

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensities of Band B and Band C are quantified.

-

Analysis: The ratio of Band C to Band B (or total CFTR) is calculated to determine the maturation efficiency.

CFTR Function Assays (Ussing Chamber)

Objective: To measure ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel function.

General Protocol:

-

Cell Culture: CFHBE cells are grown on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.

-

Ussing Chamber Mounting: The permeable supports are mounted in an Ussing chamber system, separating the apical and basolateral chambers.

-

Electrophysiological Recordings: The monolayer is bathed in physiological saline, and the transepithelial voltage is clamped to 0 mV. The short-circuit current (Isc), a measure of net ion transport, is continuously recorded.

-

Pharmacological Modulation: A standard sequence of pharmacological agents is added to stimulate and measure CFTR-dependent chloride secretion. This typically includes:

-

An epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to block sodium absorption.

-

A cAMP agonist (e.g., forskolin) to activate CFTR.

-

A CFTR potentiator (e.g., genistein or a clinical potentiator) to maximize channel opening.

-

A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.

-

-

Data Analysis: The change in Isc in response to forskolin and other agents is calculated to quantify CFTR function.

Clinical Development Status

SION-109 has completed a Phase 1 clinical trial in healthy volunteers to assess its safety and pharmacokinetic profile.[1][8] The results indicated that SION-109 was generally well-tolerated. Sionna Therapeutics is planning to advance SION-109 into further clinical trials in combination with their NBD1 stabilizers.

Conclusion

SION-109 represents a promising approach to CFTR correction by specifically targeting the ICL4-NBD1 interface. Preclinical data strongly suggest a synergistic effect when combined with NBD1 stabilizers, leading to the restoration of F508del-CFTR maturation and function to levels comparable to wild-type CFTR. The ongoing clinical development of SION-109 in combination therapies holds the potential to offer a new and effective treatment paradigm for individuals with cystic fibrosis. Further disclosure of detailed quantitative data and experimental protocols from Sionna Therapeutics will be crucial for a more in-depth understanding of its therapeutic potential.

References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 2. sionnatx.com [sionnatx.com]

- 3. SION-109 by Sionna Therapeutics for Cystic Fibrosis: Likelihood of Approval [pharmaceutical-technology.com]

- 4. Sionna Therapeutics Announces Advancement of Cystic Fibrosis Pipeline Programs and Presentation at J.P. Morgan 41st Annual Healthcare Conference [prnewswire.com]

- 5. Sionna Therapeutics Announces Phase 1 Initiation for SION-109 in Cystic Fibrosis [prnewswire.com]

- 6. Clinical Data Shows Full CFTR Correction in Cystic Fibrosis Treatment | SION Stock News [stocktitan.net]

- 7. Sionna Therapeutics Announces $182 Million Series C Financing to Advance Clinical Development of Novel Small Molecules in Cystic Fibrosis [prnewswire.com]

- 8. pharmaceutical-tech.com [pharmaceutical-tech.com]

SQ109: A Novel Antitubercular Agent - A Technical Guide

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current treatment regimens, necessitating the development of new drugs with novel mechanisms of action.[1] SQ109 is a promising new antitubercular drug candidate, a 1,2-ethylene diamine derivative, discovered through the screening of a large combinatorial library.[2][3] Currently in late-stage clinical development, SQ109 has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[4][5][6] This guide provides a comprehensive technical overview of SQ109, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Mechanism of Action

SQ109 exhibits a multifaceted mechanism of action, targeting both the mycobacterium directly and modulating the host immune response. This dual approach may contribute to its low rate of resistance development.[2]

Primary Target: MmpL3 Transporter

The principal mechanism of SQ109 is the inhibition of the Mycobacterial membrane protein Large 3 (MmpL3).[1][2][7] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane.[1][2][7] By inhibiting MmpL3, SQ109 disrupts the assembly of mycolic acids into the mycobacterial cell wall, compromising its integrity.[7] This leads to the inhibition of trehalose dimycolate (TDM) production and prevents the attachment of mycolates to the cell wall arabinogalactan.[7] Transcriptional studies have shown that SQ109, like other cell wall inhibitors, induces the iniBAC operon.[1][8]

Multiple Ancillary Targets

Beyond MmpL3, SQ109 has several other proposed mechanisms of action that contribute to its antitubercular activity:[2]

-

Proton Motive Force (PMF) Disruption : SQ109 acts as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential (Δψ), which disrupts cellular energy production.[2][9]

-

Menaquinone Biosynthesis Inhibition : It has been shown to inhibit MenA and MenG, enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain.[2]

-

Cell Wall Biosynthesis : Early studies indicated that SQ109 decreases peptidoglycan biosynthesis. Rescue experiments have shown that the addition of undecaprenyl phosphate, a key lipid carrier in cell wall synthesis, significantly increases the IC50 of SQ109, suggesting inhibition of an undecaprenyl diphosphate phosphatase ortholog.[2][10]

Host-Directed Activity

SQ109 also exerts immunomodulatory effects, promoting a protective host response against Mtb. It activates the p38 Mitogen-Activated Protein Kinase (MAPK) and JNK pathways in macrophages.[9][11] This activation leads to the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is crucial for controlling Mtb infection. This polarization results in the production of protective cytokines and inducible nitric oxide synthase (iNOS), enhancing the killing of intracellular mycobacteria.[9][11] Furthermore, SQ109 promotes Th1 and Th17 immune responses, which further help in reducing the bacillary load.[9]

Preclinical Data

In Vitro Activity

SQ109 demonstrates potent bactericidal activity against a wide range of Mtb strains, including those resistant to first- and second-line drugs.[1] It is also active against non-replicating Mtb under low-oxygen conditions.[12]

| Strain / Condition | MIC (μg/mL) | MBC (μg/mL) | Reference |

| M. tuberculosis H37Rv | 0.16 - 0.78 | 0.64 - 0.78 | [1][12][13] |

| MDR & XDR Mtb Strains | 0.2 - 0.78 | Not Reported | [1][13] |

| Non-replicating Mtb (low O₂) | Kills 90% at 1.1 | Not Applicable | [12] |

| Intracellular Mtb | Reduces CFU by 99% at MIC | Not Applicable | [1] |

Table 1: Summary of In Vitro Activity of SQ109.

SQ109 also exhibits synergistic or additive effects when combined with existing TB drugs, notably isoniazid (INH) and rifampicin (RIF), as well as with new drug candidates like bedaquiline (TMC207).[1][4][14] The combination of SQ109 and RIF has been shown to be strongly synergistic, with each drug lowering the other's effective MIC.[1]

In Vivo Efficacy

In murine models of chronic TB, SQ109 demonstrates significant efficacy, both as a monotherapy and in combination regimens. At a dose of 10 mg/kg, SQ109 monotherapy was comparable to 100 mg/kg of ethambutol (EMB) in reducing lung bacterial load.[1][13]

Crucially, when SQ109 replaced EMB in the standard four-drug intensive phase regimen (INH+RIF+PZA), it resulted in a significantly faster and more profound reduction in bacterial CFU in the lungs of mice.[1][13]

| Treatment Regimen (8 weeks) | Average Lung CFU | Fold Difference vs. EMB Regimen | Reference |

| INH + RIF + PZA + EMB | 580 | - | [13] |

| INH + RIF + PZA + SQ109 | 18 | 32-fold lower | [13] |

| Untreated Control | ~1.2 x 10⁷ (7.08 log₁₀) | - | [13] |

Table 2: In Vivo Efficacy of SQ109-containing Regimen in a Chronic Mouse Model.

Clinical Studies

SQ109 has progressed through several clinical trials, establishing its safety and efficacy profile in humans.

Phase I and IIa Studies

Initial Phase I trials found SQ109 to be safe and well-tolerated at doses up to 300 mg daily.[1][3] A Phase IIa 14-day study in TB patients confirmed its safety profile, with mild, dose-dependent gastrointestinal complaints being the most common adverse events.[15] This study also noted that while SQ109 monotherapy did not show significant early bactericidal activity, a 300 mg dose was sufficient to counteract the inductive effect of co-administered rifampicin on its metabolism.[15]

Phase IIb/III Studies in MDR-TB

A pivotal Phase 2b-3 multicenter, randomized, double-blind, placebo-controlled study was conducted in Russia to evaluate SQ109 as part of a standard treatment regimen for MDR-TB.[4] The study met its primary efficacy and safety endpoints.[12]

| Parameter (at 6 months) | SQ109 + Standard Regimen | Placebo + Standard Regimen | p-value | Reference |

| Sputum Culture Conversion (ITT) | 61.0% | 42.9% | 0.0412 | [4] |

| Sputum Culture Conversion (PP) | 79.7% | 61.4% | 0.0486 | [4] |

| Median Time to Culture Conversion | 56 days | 84 days | Not Reported | [4] |

Table 3: Key Efficacy Outcomes from the Phase 2b/III MDR-TB Clinical Trial.

The results demonstrated that adding SQ109 to the background regimen significantly increased the rate of sputum culture conversion and reduced the time to achieve it, without increasing the frequency or severity of adverse events compared to placebo.[4][5]

Resistance Profile

A key advantage of SQ109 is its exceptionally low rate of spontaneous resistance development in Mtb, estimated at 2.55 × 10⁻¹¹, which is 100- to 1000-fold lower than other antitubercular drugs.[1] While spontaneous SQ109-resistant mutants have not been readily generated, mutants resistant to similar ethylenediamine compounds showed cross-resistance to SQ109.[1] Sequencing of these mutants revealed mutations in the mmpL3 gene, confirming it as a primary resistance-determining target.[1][8]

Experimental Protocols & Workflows

In Vitro Susceptibility Testing (MIC Determination)

-

Methodology : The minimum inhibitory concentration (MIC) is typically determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.

-

Protocol Outline :

-

Two-fold serial dilutions of SQ109 are prepared in 96-well microplates containing Middlebrook 7H9 broth supplemented with OADC.

-

A standardized inoculum of M. tuberculosis (e.g., H37Rv or clinical isolates) is added to each well.

-

Plates are incubated at 37°C for 5-7 days.

-

A viability indicator (e.g., Alamar Blue or resazurin) is added, and plates are incubated for another 24 hours.

-

The MIC is defined as the lowest drug concentration that prevents a color change (e.g., blue to pink), indicating inhibition of bacterial growth.

-

In Vivo Efficacy (Chronic Mouse Model)

-

Methodology : The chronic mouse model is used to assess the bactericidal activity of drug regimens after a stable infection is established.

-

Protocol Outline :

-

Infection : C57BL/6 mice are infected intravenously or via aerosol with a known quantity of M. tuberculosis H37Rv (e.g., 10⁴-10⁵ CFU).[1][16]

-

Treatment Initiation : Infection is allowed to establish for 3-4 weeks.

-

Drug Administration : Mice are treated daily (5 days/week) via oral gavage with the respective drug regimens (e.g., SQ109 at 10 mg/kg, INH at 25 mg/kg, RIF at 20 mg/kg).[1][16]

-

Evaluation : At specified time points (e.g., 4 and 8 weeks), cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serially diluted.

-

CFU Enumeration : Dilutions are plated on Middlebrook 7H11 agar plates. After 3-4 weeks of incubation at 37°C, colonies are counted to determine the bacterial load (CFU) per organ.[1]

-

Conclusion

SQ109 is a novel antitubercular agent with a compelling profile for the treatment of drug-resistant tuberculosis. Its primary mechanism of inhibiting the essential MmpL3 transporter, combined with multiple ancillary mycobacterial targets and a unique capacity to induce a protective host immune response, distinguishes it from existing therapies. Preclinical data demonstrate potent bactericidal and synergistic activity, while robust clinical trial results confirm its efficacy and safety in MDR-TB patients. The remarkably low propensity for resistance development further solidifies its potential as a cornerstone of future TB treatment regimens. Continued research and development of SQ109 are critical in the global effort to combat the growing threat of drug-resistant tuberculosis.

References

- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sequella.com [sequella.com]

- 4. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. Infectex Announces Positive Phase 2b-3 Clinical Trial Results of SQ109 for the Treatment of Multidrug-Resistant Pulmonary Tuberculosis [prnewswire.com]

- 6. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Early phase evaluation of SQ109 alone and in combination with rifampicin in pulmonary TB patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of SQ109: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ109 is a novel diamine-based drug candidate currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant strains.[1][2] Its unique mechanism of action, distinct from existing anti-TB drugs, makes it a promising component of future therapeutic regimens.[2][3] This guide provides an in-depth analysis of the molecular target of SQ109, detailing the experimental evidence that has elucidated its mechanism of action.

Primary Molecular Target: MmpL3

The primary molecular target of SQ109 in Mycobacterium tuberculosis is Mycobacterial membrane protein Large 3 (MmpL3) .[4][5][6] MmpL3 is an essential transmembrane transporter responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall.[4][7][8]

Mechanism of Action

SQ109 inhibits the function of MmpL3, leading to a cascade of events that ultimately disrupt the integrity of the mycobacterial cell wall.[4][5] The binding of SQ109 to MmpL3 is thought to allosterically inhibit the translocation of TMM across the plasma membrane.[9] This inhibition disrupts the proton motive force that drives the transporter's activity.[10][11]

The key consequences of MmpL3 inhibition by SQ109 are:

-

Accumulation of TMM: The blockage of TMM transport leads to its accumulation within the cytoplasm.[4][8]

-

Inhibition of Trehalose Dimycolate (TDM) and Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Synthesis: The lack of available TMM in the periplasm prevents its subsequent conversion to TDM and its incorporation into the cell wall core.[4][5][6]

-

Disruption of Cell Wall Assembly: The overall effect is a failure to properly assemble mycolic acids into the cell wall, compromising its structural integrity.[4][12]

Biochemical analyses have confirmed that SQ109 does not directly inhibit the synthesis of mycolic acids or the Ag85 mycolyltransferases responsible for TDM synthesis.[4][13]

Evidence for MmpL3 as the Target

The identification of MmpL3 as the primary target of SQ109 is supported by several lines of evidence:

-

Genetic Studies: Spontaneous mutants of M. tuberculosis resistant to SQ109 analogs consistently harbor mutations in the mmpL3 gene.[4][5][6] These mutations confer cross-resistance to SQ109.[4]

-

Biochemical Assays: Treatment of M. tuberculosis with SQ109 results in the specific accumulation of TMM and a decrease in TDM and cell wall-bound mycolates, a phenotype consistent with the inhibition of a TMM transporter.[4][14]

-

Structural Biology: Co-crystal structures of MmpL3 with SQ109 have been solved, revealing the direct binding of the inhibitor to a pocket within the transmembrane domain of the transporter.[10][15] Molecular dynamics simulations have further elucidated the allosteric mechanism of inhibition.[9]

Quantitative Data on SQ109 Activity

The following tables summarize key quantitative data regarding the activity of SQ109.

| Parameter | Organism/System | Value | Reference |

| MIC | Mycobacterium tuberculosis (drug-susceptible) | 4–16 μg/ml | [3] |

| MIC | Mycobacterium tuberculosis (in macrophages) | Equivalent to INH, superior to EMB | [3] |

| IC50 | Trypanosoma cruzi (trypomastigote) | 50 ± 8 nM | [16] |

| IC50 | Toxoplasma gondii | 1.82 μM | [17] |

| Binding Affinity (Kd) | MmpL3 (Microscale Thermophoresis) | ~1.6 μM | [18][19] |

Secondary and Off-Target Effects

While MmpL3 is the primary target in Mycobacterium tuberculosis, SQ109 has been shown to have other biological activities, which may contribute to its broad-spectrum antimicrobial effects and low rate of resistance development.[20][21] These include:

-

Proton Motive Force Disruption: SQ109 can act as an uncoupler, dissipating both the pH gradient and the membrane potential across the bacterial membrane.[18][20]

-

Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to inhibit enzymes involved in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for cellular respiration.[20][21]

-

Inhibition of Peptidoglycan Biosynthesis: Early studies suggested that SQ109 may also interfere with peptidoglycan biosynthesis.[18]

These multi-target effects likely contribute to the potent activity of SQ109 and the difficulty in generating spontaneous resistant mutants.[21]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Macromolecular Incorporation Assay

This assay is used to determine the effect of a compound on the synthesis of major macromolecules (proteins, nucleic acids, peptidoglycan, and lipids).

-

Culture Preparation: M. tuberculosis cultures are grown to mid-log phase.

-

Drug Exposure: Cultures are exposed to different concentrations of SQ109 (typically based on its MIC).

-

Radiolabeling: Radiolabeled precursors are added to the cultures for a defined period (e.g., 1 hour).

-

[³H]l-leucine for protein synthesis.

-

[³H]uracil for nucleic acid synthesis.

-

[³H]N-acetyl-d-glucosamine for peptidoglycan synthesis.

-

[¹⁴C]-acetate for lipid synthesis.

-

-

Harvesting and Lysis: Cells are harvested, washed, and lysed.

-

Macromolecule Precipitation and Scintillation Counting: Macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.[4][22]

Analysis of Mycolic Acid Metabolism

Thin-layer chromatography (TLC) is employed to analyze the effect of SQ109 on the lipid profile of M. tuberculosis.

-

Culture and Drug Treatment: M. tuberculosis cultures are treated with SQ109.

-

Radiolabeling: Cultures are labeled with [¹⁴C]-acetate to track lipid synthesis.

-

Lipid Extraction: Lipids are extracted from the bacterial cells using organic solvents (e.g., chloroform/methanol).

-

TLC Analysis: The extracted lipids are spotted onto a TLC plate and separated based on their polarity using a specific solvent system.

-

Visualization: The separated lipids (TMM and TDM) are visualized by autoradiography.[4]

Generation and Analysis of Resistant Mutants

This protocol is used to identify the genetic basis of resistance to a drug.

-

Mutant Selection: M. tuberculosis is plated on agar containing concentrations of an SQ109 analog above its MIC.

-

Isolation of Resistant Colonies: Colonies that grow in the presence of the drug are isolated.

-

Cross-Resistance Testing: The resistance of the isolated mutants to SQ109 is confirmed.

-

Whole-Genome Sequencing: The genomic DNA of the resistant mutants and the parental strain is sequenced.

-

Sequence Analysis: The genomes are compared to identify mutations that are present in the resistant strains but not in the parent strain.[4][5]

Visualizations

Signaling Pathway of SQ109 Action

Caption: Proposed mechanism of action for SQ109.

Experimental Workflow for Target Identification

Caption: Workflow for identifying MmpL3 as the target of SQ109.

Logical Relationship of SQ109 Effects

Caption: Logical flow from SQ109 binding to bactericidal effect.

References

- 1. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]

- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [scholarship.libraries.rutgers.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Study of SQ109 analogs binding to mycobacterium MmpL3 transporter using MD simulations and alchemical relative binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori | PLOS One [journals.plos.org]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of the oligomeric state of mycobacterial membrane protein large 3 and its interaction with SQ109 with native cell membrane nanoparticles system - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broad-Spectrum Activity and Mechanisms of Action of SQ109 on a Variety of Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]

- 22. researchgate.net [researchgate.net]

Early Pharmacokinetic Profile of SION-109: A Technical Overview for Cystic Fibrosis Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

SION-109 is an investigational small molecule being developed by Sionna Therapeutics as a potential component of a combination therapy for cystic fibrosis (CF). It is designed to address the underlying protein folding and trafficking defects caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This technical guide provides a comprehensive overview of the early research on the pharmacokinetics of SION-109, based on publicly available preclinical and clinical data. While specific quantitative pharmacokinetic parameters from clinical trials are not yet disclosed, this document synthesizes the current understanding of the drug's mechanism of action, clinical development pathway, and the methodologies employed in its initial evaluation.

Mechanism of Action: A Synergistic Approach to CFTR Correction

SION-109 is an intracellular loop 4 (ICL4) modulator. The F508del mutation, the most common cause of CF, occurs in the first nucleotide-binding domain (NBD1) of the CFTR protein, leading to its misfolding and subsequent degradation. This prevents the CFTR protein from reaching the cell surface to function as a chloride channel.

SION-109 is designed to work in concert with NBD1 stabilizers, such as SION-451 and SION-719. While NBD1 stabilizers directly address the primary defect in the F508del-CFTR protein, SION-109 targets the interface between ICL4 and NBD1. This synergistic interaction is believed to be crucial for the proper assembly and trafficking of the corrected CFTR protein to the cell membrane. Preclinical studies have demonstrated that dual combinations of an NBD1 stabilizer and SION-109 can restore the maturation and function of F508del-CFTR to levels comparable to the wild-type protein in cellular models.[1][2]

References

Foundational Studies on the Bactericidal Activity of SQ109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ109 is a novel diamine antibiotic currently in clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Its multifaceted mechanism of action, which primarily targets cell wall synthesis and disrupts the proton motive force, makes it a promising candidate to enhance current TB treatment regimens. This technical guide provides an in-depth overview of the foundational studies on the bactericidal activity of SQ109, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.

Introduction

Discovered through combinatorial screening of an ethambutol-inspired library, SQ109 (N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine) has demonstrated potent activity against Mycobacterium tuberculosis.[1][2] Unlike many existing antitubercular agents, SQ109 exhibits a low frequency of resistance development.[3] This guide synthesizes the core research that has elucidated its bactericidal properties and mechanisms of action.

Mechanism of Action

SQ109 employs a dual mechanism of action against M. tuberculosis, contributing to its potent bactericidal effects.

Inhibition of Cell Wall Synthesis via MmpL3 Targeting

The primary molecular target of SQ109 is Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for translocating trehalose monomycolate (TMM) across the mycobacterial inner membrane.[4][5][6] TMM is a crucial precursor for the synthesis of trehalose dimycolate (TDM) and the mycolic acids that are covalently linked to the arabinogalactan of the cell wall.[4][5] By binding to MmpL3, SQ109 inhibits the transport of TMM, leading to its accumulation in the cytoplasm and a halt in the incorporation of mycolic acids into the cell wall.[4][7][8] This disruption of cell wall integrity is a key component of SQ109's bactericidal activity.

Disruption of Proton Motive Force

In addition to inhibiting MmpL3, SQ109 acts as an uncoupler, disrupting the proton motive force (PMF) across the bacterial cell membrane.[3] It collapses both the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH).[3] This dissipation of the PMF interferes with essential cellular processes, including ATP synthesis, and contributes to the bactericidal effect, particularly against non-replicating or slow-growing mycobacteria.[9] This secondary mechanism also explains SQ109's activity against other pathogens that lack MmpL3.[3]

Quantitative Bactericidal Activity

The bactericidal activity of SQ109 has been quantified against various strains of M. tuberculosis and other bacteria. The following tables summarize key findings from foundational studies.

Table 1: In Vitro Activity of SQ109 against Mycobacterium tuberculosis

| Strain | MIC (µg/mL) | MBC (µg/mL) | Notes | Reference(s) |

| H37Rv (drug-susceptible) | 0.16 - 0.78 | 0.64 | Standard laboratory strain. | [1][2] |

| MDR strains | 0.16 - 0.64 | - | Multiple drug-resistant clinical isolates. | [1][2] |

| XDR strains | 0.16 - 0.64 | - | Extensively drug-resistant clinical isolates. | [1] |

| Intracellular H37Rv (in macrophages) | 0.17 (IC90) | 1.3 (MBC90) | Demonstrates ability to penetrate and kill intracellular bacteria. | [10] |

Table 2: Synergistic Activity of SQ109 with First-Line Anti-TB Drugs

| Drug Combination | Interaction | Fold Reduction in MIC of Other Drug | Reference(s) |

| SQ109 + Isoniazid (INH) | Synergy | - | [11] |

| SQ109 + Rifampicin (RIF) | Synergy | 8-fold | [1][11] |

| SQ109 + Ethambutol (EMB) | Additive/No Synergy | - | [11] |

| SQ109 + Bedaquiline (BDQ) | Synergy | 4- to 8-fold | [1][12] |

Table 3: In Vivo Efficacy of SQ109 in a Murine Model of Chronic TB

| Treatment Regimen (8 weeks) | Mean Log10 CFU in Lungs | Notes | Reference(s) |

| INH + RIF + PZA + EMB | ~3.5 | Standard four-drug regimen. | [1] |

| INH + RIF + PZA + SQ109 | ~2.0 | SQ109 replacing EMB shows superior bactericidal activity. | [1] |

Key Experimental Protocols

The following sections detail the methodologies used in foundational studies to characterize the bactericidal activity of SQ109.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is typically determined using a broth microdilution method.

-

Bacterial Culture: M. tuberculosis (e.g., H37Rv) is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

-

Drug Dilution: SQ109 is serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Plates are incubated at 37°C for 7-14 days.

-

Endpoint Determination: The MIC is defined as the lowest concentration of SQ109 that prevents visible bacterial growth. Growth can be assessed visually or by using a growth indicator such as resazurin.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between SQ109 and other antimicrobial agents.

-

Plate Setup: A 96-well plate is prepared with serial dilutions of SQ109 along the x-axis and a second drug (e.g., rifampicin) along the y-axis. This creates a matrix of drug combinations.

-

Inoculation and Incubation: Each well is inoculated with M. tuberculosis as described for the MIC assay and incubated.

-

Data Analysis: The MIC of each drug in combination is determined. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

Macromolecular Incorporation Assay

This assay determines the effect of SQ109 on the synthesis of major cellular macromolecules.

-

Bacterial Culture and Drug Exposure: Log-phase M. tuberculosis cultures are exposed to various concentrations of SQ109 (typically multiples of the MIC).

-

Radiolabeling: At specific time points, radiolabeled precursors are added to the cultures to monitor the synthesis of:

-

Proteins: [³H]leucine

-

Nucleic Acids: [³H]uracil

-

Peptidoglycan: [³H]N-acetyl-d-glucosamine

-

Mycolic Acids: [¹⁴C]acetate

-

-

Measurement: After a labeling period, the cells are harvested, and the macromolecules are extracted. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Analysis: A significant reduction in the incorporation of a specific precursor indicates that SQ109 inhibits that particular biosynthetic pathway. Studies have shown that SQ109 rapidly inhibits the incorporation of [¹⁴C]acetate into cell wall-bound lipids.[4][13]

In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This model assesses the in vivo bactericidal activity of SQ109.

-

Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

-

Treatment: After a set period (e.g., 3-4 weeks) to allow the infection to establish, mice are treated daily with SQ109, either alone or in combination with other drugs, via oral gavage.

-

Bacterial Load Determination: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

-

Endpoint: The number of colony-forming units (CFU) is counted after 3-4 weeks of incubation at 37°C. A significant reduction in CFU in treated mice compared to untreated controls indicates in vivo efficacy.[2]

Conclusion

Foundational studies have firmly established SQ109 as a potent bactericidal agent against M. tuberculosis with a novel, dual mechanism of action. Its primary targeting of the essential MmpL3 transporter, combined with its ability to disrupt the proton motive force, makes it a valuable candidate for new and improved tuberculosis therapies. The quantitative data demonstrate its efficacy against both drug-susceptible and drug-resistant strains, and its synergistic interactions with key first-line drugs like rifampicin and isoniazid highlight its potential to shorten and simplify current treatment regimens. The detailed experimental protocols provided in this guide serve as a resource for researchers in the ongoing development and evaluation of SQ109 and other novel antitubercular agents.

References

- 1. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug therapy of experimental tuber ... | Article | H1 Connect [archive.connect.h1.co]

- 5. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]

- 6. The 1, 2-ethylenediamine SQ109 protects against tuberculosis by promoting M1 macrophage polarization through the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of SI-109 on Gene Expression in Tumor Models: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of SI-109, a potent small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), and its influence on gene expression within tumor models. This document is intended for researchers, scientists, and professionals in drug development who are focused on oncology and targeted therapies.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers.[1][2] As such, the development of inhibitors targeting the STAT3 signaling pathway is a significant area of cancer research. This compound has been identified as a high-affinity inhibitor of the STAT3 SH2 domain, a crucial component for STAT3 dimerization and subsequent transcriptional activity.[3][4] This guide will detail the known effects of this compound on gene expression, its mechanism of action, and the experimental protocols utilized in its evaluation, primarily in the context of its comparison to the more potent STAT3-targeting PROTAC degrader, SD-36.

Core Mechanism of Action

This compound functions by binding to the SH2 domain of STAT3 with a high affinity (Ki = 9 nM).[3] This binding event sterically hinders the dimerization of phosphorylated STAT3 monomers, which is a prerequisite for their translocation to the nucleus and subsequent binding to the promoters of target genes.[1] By inhibiting this process, this compound effectively reduces the transcriptional activation of STAT3-dependent genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound, particularly in comparison to the STAT3 degrader SD-36, which was designed using an analog of this compound.[4][5] The data is primarily derived from studies on the MOLM-16 acute myeloid leukemia cell line, which exhibits high levels of phosphorylated STAT3.[1][4]

Table 1: Inhibitory Activity of this compound and SD-36

| Compound | Target | Assay | IC50 | Ki |

| This compound | STAT3 Transcriptional Activity | STAT3-Luciferase Reporter | ~3 µM[3] | 9 nM[3] |

| This compound | Cell Growth (MOLM-16) | Cell Viability Assay | ~3 µM[1] | - |

| SD-36 | STAT3 Transcriptional Activity | STAT3-Luciferase Reporter | 10 nM[1] | - |

| SD-36 | Cell Growth (MOLM-16) | Cell Viability Assay | 35 nM[5] | - |

Table 2: Comparative Effect on STAT3 Dimerization and DNA Binding

| Compound | Concentration | Effect on STAT3 Dimers (MOLM-16 cells) | Effect on STAT3 DNA Binding (MOLM-16 & SU-DHL-1 cells) |

| This compound | ~10 µM | Diminished[1] | Modestly Reduced[1] |

| SD-36 | 1 µM | Completely Depleted[1] | Abolished[1] |

Impact on Gene Expression

While this compound is a potent inhibitor of STAT3's transcriptional activity, its effect on downstream gene expression is notably less profound than that of the PROTAC degrader SD-36.[1] RNA-sequencing analysis has revealed that the degradation of the STAT3 protein by SD-36 leads to a much more significant and widespread alteration of the transcriptome in cancer cells compared to the inhibition of STAT3's function by this compound.[1]

Specifically, this compound has been shown to be ineffective at suppressing the expression of the proto-oncogene c-Myc at concentrations as high as 10 µM in MOLM-16 cells.[1][3] In contrast, treatment with SD-36 leads to a significant downregulation of a range of known STAT3 target genes.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

STAT3 Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of STAT3 in response to inhibitors.

-

Cell Line: A suitable cancer cell line with a stably integrated STAT3-responsive firefly luciferase reporter construct (e.g., MOLM-16 cells expressing a STAT3-driven luciferase gene).

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).[1]

-

Lyse the cells and measure the firefly luciferase activity using a luminometer.

-

A constitutively expressed Renilla luciferase can be co-transfected as an internal control to normalize for cell number and transfection efficiency.

-

The relative luciferase units are then plotted against the compound concentration to determine the IC50 value.

-

Cell Growth Inhibition Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Line: MOLM-16 or other relevant cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a period of time that allows for multiple cell doublings (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.

-

In Vitro Treatment of Cancer Cell Lines

This protocol outlines the general procedure for treating cultured cancer cells with this compound for subsequent analysis.

-

Cell Culture: Maintain cancer cell lines (e.g., MOLM-16) in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

Treatment:

-

Plate the cells at the desired density in appropriate culture vessels (e.g., 6-well plates, T-75 flasks).

-

Allow the cells to attach and resume logarithmic growth.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Replace the existing medium with the medium containing this compound or vehicle control.

-

Incubate the cells for the specified duration of the experiment (e.g., 8 hours for RNA extraction, 24-48 hours for protein analysis).[1]

-

After incubation, harvest the cells for downstream applications such as RNA or protein extraction.

-

Visualizations

Signaling Pathway

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A generalized workflow for evaluating this compound's effects in vitro.

Conclusion

This compound is a valuable research tool as a potent and selective inhibitor of the STAT3 SH2 domain. While it effectively inhibits STAT3 transcriptional activity in reporter assays, its impact on the broader landscape of gene expression in tumor models is less pronounced compared to next-generation approaches like PROTAC-mediated protein degradation. The development of SD-36, which utilizes an this compound analog, underscores the utility of this compound as a foundational molecule for creating more potent anti-cancer agents. For researchers in drug development, this compound serves as a critical benchmark for evaluating the efficacy of novel STAT3-targeting therapeutics. Further studies directly comparing the gene expression profiles induced by this compound and other STAT3 inhibitors across a wider range of tumor models would be beneficial to fully elucidate its therapeutic potential and limitations.

References

- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

Initial Toxicity Screening of the SI-109 Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SI-109 is a potent and selective small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain, with a reported binding affinity (Ki) of 9 nM. It functions by inhibiting the transcriptional activity of STAT3, a key protein implicated in various cellular processes, including proliferation and survival, making it a target of interest for anti-cancer therapies. This compound has also been utilized as a component in the development of proteolysis-targeting chimeras (PROTACs), specifically in the design of the STAT3 degrader SD-36. This technical guide provides a summary of the currently available initial toxicity data for this compound and outlines standardized, detailed protocols for a comprehensive initial toxicity screening campaign essential for the preclinical assessment of this and similar molecules.

Introduction to this compound

This compound is a high-affinity, cell-permeable inhibitor that targets the SH2 domain of STAT3, effectively disrupting its downstream signaling pathways. Its primary mechanism of action involves the inhibition of STAT3's transcriptional activity. The development of molecules like this compound is a critical area of research, particularly in oncology, due to the role of the STAT3 pathway in tumor progression and survival. Understanding the preliminary safety profile of such a molecule is a mandatory step in its journey toward potential clinical applications.

Available In Vitro Cytotoxicity Data

Initial cytotoxicity screening provides the first indication of a compound's potential to harm cells. The available data for this compound is summarized below.

| Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |

| MOLM-16 (Acute Myeloid Leukemia) | Growth Inhibition | Cell Viability | 3 µM |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. It is important to note that this compound was found to be ineffective in inhibiting STAT3 Y705 phosphorylation and in suppressing c-Myc expression at concentrations as high as 10 μM.

Recommended Initial Toxicity Screening Protocols

To build a comprehensive initial toxicity profile for a molecule like this compound, a battery of standardized in vitro and in vivo tests is required. The following sections detail the experimental protocols for these essential assays.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the concentration at which a compound exhibits cellular toxicity across various cell types.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compound dilutions to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Diagram: In Vitro Cytotoxicity Workflow

Caption: Figure 1: General workflow for in vitro cytotoxicity assays.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern for potential carcinogenicity.

Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol:

-

Bacterial Strains: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a control buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+).

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Diagram: Ames Test Workflow

Caption: Figure 2: Workflow of the Ames test for mutagenicity.

In Vivo Acute Toxicity Study

An acute toxicity study in a relevant animal model is a critical step to understand the potential for toxicity in a whole organism.

Principle: This method involves administering a single high dose of the test substance to a small number of animals to determine the potential for acute toxic effects.

Experimental Protocol:

-

Animal Model: Use a rodent species, typically female Sprague-Dawley rats.

-

Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) at a starting dose level (e.g., 2000 mg/kg).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Dose Adjustment: Depending on the outcome, subsequent testing at lower or higher doses may be required to better define the acute toxic dose.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of safety pharmacology studies focuses on the cardiovascular, respiratory, and central nervous systems.

hERG Assay

Principle: The hERG (human Ether-à-go-go-Related Gene) assay is an in vitro test to assess the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol:

-

Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

-

Electrophysiology: Employ manual or automated patch-clamp electrophysiology to measure the hERG current in the presence of various concentrations of this compound.

-

Data Analysis: Determine the IC50 for hERG channel inhibition.

Diagram: STAT3 Signaling Pathway

Caption: Figure 3: Simplified STAT3 signaling pathway.

Conclusion and Future Directions

The available data on this compound indicates moderate in vitro growth inhibitory activity in a specific cancer cell line. However, a comprehensive initial toxicity screening is essential to fully characterize its safety profile. The standardized protocols outlined in this guide provide a roadmap for conducting the necessary in vitro and in vivo studies to assess the cytotoxicity, genotoxicity, and acute toxicity of this compound. The results from these studies will be critical in making informed decisions regarding the continued development of this promising STAT3 inhibitor. It is recommended that further studies also investigate the safety pharmacology of this compound, particularly its cardiovascular effects, to ensure a thorough preclinical safety assessment.

An In-depth Technical Guide to SI-109: A Potent STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SI-109 is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). By targeting the SH2 domain of STAT3, this compound effectively disrupts its dimerization, nuclear translocation, and transcriptional activity, making it a valuable tool for cancer research and a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound. Detailed experimental protocols and data are presented to facilitate its application in a research and drug discovery setting.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule designed for high-affinity binding to the SH2 domain of STAT3. Its structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1][2]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |

| Molecular Formula | C₄₀H₄₄F₂N₇O₉P |

| Molecular Weight | 835.8 g/mol |

| CAS Number | 2429877-30-3 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a competitive inhibitor of the STAT3 SH2 domain. The SH2 domain is crucial for the dimerization of activated STAT3 monomers through binding to phosphotyrosine residues. By occupying this domain, this compound prevents the formation of STAT3 homodimers, a critical step for its nuclear translocation and subsequent regulation of target gene expression. This inhibition of the STAT3 signaling pathway ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that are dependent on STAT3 activity.

References

Investigating the Binding Affinity of SI-109 to STAT3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor SI-109 to Signal Transducer and Activator of Transcription 3 (STAT3). This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound and STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell growth, proliferation, and apoptosis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[1] this compound is a potent, cell-permeable small molecule inhibitor that targets the SH2 domain of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[2][3][4] It is also a key component of the PROTAC (Proteolysis Targeting Chimera) degrader, SD-36, which is designed to selectively degrade the STAT3 protein.[1][2]

Quantitative Binding and Functional Data

The binding affinity and functional inhibition of STAT3 by this compound have been characterized using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity of this compound to STAT3

| Parameter | Value | Assay Method | Reference |

| Ki | 9 nM | Fluorescence Polarization (FP) | [2][3][4][5] |